3-(4-Bromo-2-fluorophenyl)propanoyl chloride
Description
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO/c10-7-3-1-6(8(12)5-7)2-4-9(11)13/h1,3,5H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPTXOJOTJJSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride typically involves the reaction of 4-bromo-2-fluorobenzene with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Bromo-2-fluorophenyl)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
3-(4-Bromo-2-fluorophenyl)propanoyl chloride is widely used as an intermediate in the synthesis of various organic compounds. Its reactivity as an acyl chloride allows it to participate in nucleophilic acyl substitution reactions, leading to the formation of amides and esters when reacted with amines and alcohols, respectively.
Medicinal Chemistry
The compound serves as a precursor in the development of biologically active molecules. Its halogenated structure can influence the pharmacological properties of synthesized drugs. For instance, compounds derived from this compound have been explored for their potential antimicrobial and anti-inflammatory activities .
Case Study: Antimicrobial Activity
Preliminary studies have shown that derivatives containing halogen substituents exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM. This highlights the impact of halogenation on biological activity.
Chemical Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its ability to introduce functional groups into larger molecular frameworks makes it valuable for developing new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3-(4-Bromo-2-fluorophenyl)propanoyl chloride include:
- 3-(4-Bromo-2-chlorophenyl)propanoyl chloride
- 3-(4-Bromo-2-methylphenyl)propanoyl chloride
- 3-(4-Bromo-2-nitrophenyl)propanoyl chloride
These compounds share a similar structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the reactivity and applications of these compounds .
Biological Activity
3-(4-Bromo-2-fluorophenyl)propanoyl chloride is an acyl chloride characterized by a propanoyl group attached to a phenyl ring that bears both bromine and fluorine substituents. This compound exhibits significant potential in various biological applications due to its unique structural properties and reactivity.
The molecular formula of this compound is , with a molecular weight of approximately 233.51 g/mol. The presence of the carbonyl group (C=O) in the acyl chloride enhances its electrophilic character, making it highly reactive towards nucleophiles such as amines and alcohols. This reactivity allows for the introduction of functional groups into larger molecular frameworks, which is crucial for synthetic organic chemistry.
The synthesis typically involves the reaction of 4-bromo-2-fluorophenol with propanoyl chloride under controlled conditions to yield high purity and yield of the desired product.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its reactivity and potential pharmacological effects. The halogen substitutions on the aromatic ring significantly influence both electronic properties and biological interactions, making this compound a subject of interest in drug development.
As an acyl chloride, this compound primarily engages in nucleophilic acyl substitution reactions. This mechanism is pivotal in synthesizing biologically active compounds, including pharmaceuticals.
- Electrophilic Nature : The carbonyl carbon is highly electrophilic, facilitating reactions with nucleophiles.
- Potential Targets : Interaction studies suggest that this compound may interact with various biological macromolecules, potentially leading to inhibition or modulation of specific pathways.
2. Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Bromo-2-fluorophenyl)propanoic acid | C9H8BrFO2 | Non-reactive carboxylic acid form |
| 3-(2-Bromo-4-fluorophenyl)propanoic acid | C9H8BrFO2 | Different bromo and fluoro substitution pattern |
| 4-Fluoro-phenylacetic acid | C8H8F | Similar aromatic structure, without bromine |
Case Studies and Research Findings
Recent literature highlights the importance of studying the structure-activity relationship (SAR) for compounds like this compound. For instance:
- Inhibitory Studies : A study on phosphonic acid analogues demonstrated that fluorinated compounds could exhibit enhanced biological activity, suggesting that similar modifications in this compound could lead to improved pharmacological profiles .
- Cell Viability Assays : In vitro assays have shown that structurally related compounds do not exhibit cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .
Q & A
Q. Tables for Key Data
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| SOCl₂ Equivalents | 3–4 eq | |
| Temperature | 0–25°C | |
| Solvent | CCl₄ or DCM |
Q. Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Role in Reactivity |
|---|---|---|
| 4-Br | σₚ = +0.23 | Enhances electrophilicity |
| 2-F | σₚ = +0.06 | Directs nucleophilic attack |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
